Claramine (TFA)

Alzheimer's disease Amyloid-beta Protein aggregation

Claramine TFA (CAS 3030428-57-7) is a steroidal polyamine within the aminosterol class, chemically related to the natural product Trodusquemine. It functions as a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor and demonstrates blood–brain barrier permeability.

Molecular Formula C39H73F3N4O3
Molecular Weight 703.0 g/mol
Cat. No. B12378497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClaramine (TFA)
Molecular FormulaC39H73F3N4O3
Molecular Weight703.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C37H72N4O.C2HF3O2/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4;3-2(4,5)1(6)7/h27-35,39-42H,6-26,38H2,1-5H3;(H,6,7)/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-;/m1./s1
InChIKeyIQNUPEHYBSIFDX-ULTNOTTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Claramine TFA Procurement: Steroidal Polyamine for Advanced Neurodegeneration, Metabolic, and Biotoxin Research


Claramine TFA (CAS 3030428-57-7) is a steroidal polyamine within the aminosterol class, chemically related to the natural product Trodusquemine [1]. It functions as a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor and demonstrates blood–brain barrier permeability . Beyond its canonical role in modulating insulin signaling, Claramine uniquely regulates lipid membrane properties to protect cells against a broad range of biological toxins, including misfolded protein oligomers and pore-forming agents [2].

Why Claramine TFA Cannot Be Replaced by Trodusquemine or Other Aminosterols


Despite shared PTP1B inhibitory activity with Trodusquemine and a common aminosterol scaffold with Squalamine, Claramine TFA exhibits divergent and often opposite biological behaviors that preclude generic substitution. While Trodusquemine requires weeks for laborious synthesis, Claramine is synthesized in just two days, offering a critical advantage for large-scale procurement [1]. More critically, whereas Squalamine and other previously studied aminosterols accelerate Aβ42 fibril formation, Claramine uniquely and potently inhibits this pathological process while dissociating preformed fibrils [2]. This functional divergence, rooted in a distinct C-6 spermino substitution versus the C-3 position in other aminosterols, dictates that experimental outcomes and therapeutic hypotheses cannot be reliably extrapolated from class-level data [3].

Quantitative Differentiation Guide: Claramine TFA vs. In-Class Analogs


Unique Divergence in Aβ42 Fibril Formation: Potent Inhibition vs. Acceleration by Other Aminosterols

Claramine TFA exhibits a unique, opposite effect on Aβ42 fibril formation compared to other aminosterols. While Squalamine and Trodusquemine accelerate Aβ42 aggregation, Claramine potently inhibits it [1]. At a 1:10 molar ratio of Aβ42 to claramine, ThT fluorescence indicated fibril content was reduced to just 5 ± 3% of the control [2]. The IC50 for inhibiting Aβ42 fibril formation was determined to be 4.1 µM (ThT assay) and 1.8 µM (fibril-specific immunoblot), placing it among the more potent known small-molecule inhibitors of Aβ42 aggregation, comparable to EGCG (IC50 ~2.4 µM) but with a distinct aminosterol scaffold [3].

Alzheimer's disease Amyloid-beta Protein aggregation Aminosterol

Superior Synthesis Feasibility: 2-Day Synthesis vs. Weeks for Trodusquemine

Procurement feasibility distinguishes Claramine TFA from its closest analog, Trodusquemine. Claramine is a novel easily and rapidly synthesized polyaminosteroid derivative that requires only two days to produce [1]. In contrast, Trodusquemine, a natural cholestane purified from dogfish shark liver, requires a laborious synthetic process spanning several weeks [2]. Despite this manufacturing disparity, Claramine maintains comparable biological activity, selectively inhibiting PTP1B and activating insulin signaling similarly to Trodusquemine in cultured neuronal cells .

Drug synthesis Chemical procurement PTP1B inhibitor Aminosterol

Broad-Spectrum Membrane Protection: Neutralizing Melittin and α-Hemolysin Toxicity

Claramine TFA confers broad cellular protection against structurally diverse pore-forming agents, a property that extends beyond the typical anti-aggregation effects of other aminosterols. In SH-SY5Y human neuroblastoma cells, Claramine (2.5-10 µM) protected against melittin (4 µM) and α-hemolysin (50 µg/mL) toxicity by inhibiting toxin binding to cell membranes [1]. Notably, this protection occurs without detectable alteration to the structures of the toxins themselves, indicating a generic, membrane-based mechanism distinct from direct toxin neutralization [2]. While other aminosterols like Squalamine share membrane-protective properties, Claramine combines this with its unique anti-aggregation and PTP1B inhibition profiles.

Membrane biophysics Biotoxin neutralization Pore-forming agents Cellular protection

Multi-Target Anti-Aggregation: Inhibition of Tau Fragment Aggregation (IC50 ~8 µM)

Beyond Aβ42, Claramine TFA inhibits aggregation of a tau fragment (residues 304-380) relevant to Alzheimer's disease, with an IC50 of approximately 8 µM [1]. This dual anti-aggregation capability (Aβ42 + tau) is a distinctive feature not commonly reported for other aminosterols like Squalamine or Trodusquemine, which primarily modulate Aβ or α-synuclein aggregation [2]. The ability to target both hallmark proteinopathies of AD enhances Claramine's value as a multi-target tool compound for neurodegenerative disease research.

Tauopathy Alzheimer's disease Protein misfolding Neurodegeneration

Retention of PTP1B Selectivity with Enhanced Synthesis Accessibility

Claramine TFA selectively inhibits PTP1B while sparing its closest related phosphatase, TC-PTP, mirroring the selectivity profile of the first-in-class inhibitor Trodusquemine [1]. In cultured neuronal cells, both compounds activated insulin signaling components (IRβ, Akt, GSK3β) to a comparable degree [2]. Intraperitoneal administration of Claramine or Trodusquemine in diabetic mice effectively restored glycemic control, as measured by glucose and insulin tolerance tests [3]. This functional equivalency is achieved with a drastically simplified 2-day synthesis, positioning Claramine as a more accessible PTP1B inhibitor for metabolic research.

Type 2 diabetes PTP1B inhibitor Insulin signaling Drug development

Potential Application in IL13Rα2-Overexpressing Cancers as a PTP1B Inhibitor

A patent application (US 2022/0233552 A1) explicitly names Claramine as a small-molecule PTP1B inhibitor for treating IL13Rα2-overexpressing cancers, including glioblastoma (GBM), metastatic colorectal cancer, and ovarian cancer [1]. In vitro studies demonstrate that Claramine (5 µM) significantly reduces cell viability in GBM cell lines (MZ54, p<0.0001; T98G, p<0.001) and abolishes EGF-stimulated growth [2]. This positions Claramine within a defined intellectual property framework for oncology research, a distinction not commonly highlighted for other aminosterols.

Glioblastoma Colorectal cancer Ovarian cancer Cancer therapeutics

Optimal Application Scenarios for Claramine TFA Procurement


Alzheimer's Disease Research: Dual Aβ/Tau Aggregation Inhibition with Membrane Protection

Claramine TFA is ideally suited for AD research programs investigating disease-modifying interventions. Its unique ability to potently inhibit Aβ42 fibril formation (IC50 1.8-4.1 µM) while dissociating preformed fibrils, combined with tau aggregation inhibition (IC50 ~8 µM) and broad membrane protection against pore-forming toxins, makes it a powerful multi-target tool compound [1]. Unlike Squalamine or Trodusquemine, which accelerate Aβ42 aggregation, Claramine's opposite effect enables interrogation of aggregation inhibition pathways that other aminosterols cannot address [2].

Type 2 Diabetes and Metabolic Syndrome Studies: Accessible PTP1B Inhibition

For research on insulin resistance and glycemic control, Claramine TFA provides a synthetically accessible alternative to Trodusquemine. It demonstrates comparable selective PTP1B inhibition, activation of insulin signaling (IRβ, Akt, GSK3β phosphorylation), and restoration of glycemic control in diabetic mouse models [3]. The 2-day synthesis versus weeks for Trodusquemine translates to improved supply chain reliability and cost-effectiveness for metabolic studies requiring repeated dosing or large quantities [4].

Biotoxin and Membrane Biology Research: Universal Membrane Protection

Claramine TFA is a valuable tool for studying cellular resistance mechanisms against pore-forming agents and membrane-disrupting toxins. It protects SH-SY5Y neuroblastoma cells from melittin and α-hemolysin toxicity at low micromolar concentrations by inhibiting toxin binding to membranes without structurally altering the toxins [5]. This generic, membrane-based protective mechanism makes it broadly applicable to investigations of biotoxin neutralization, cellular stress responses, and membrane biophysics [6].

Oncology Research: IL13Rα2-Overexpressing Cancers (GBM, Colorectal, Ovarian)

Patented use of Claramine as a PTP1B inhibitor for IL13Rα2-overexpressing cancers (glioblastoma, metastatic colorectal cancer, ovarian cancer) provides a defined translational framework for oncology research [7]. In vitro data confirm that Claramine (5 µM) significantly reduces viability in GBM cell lines and abrogates EGF-stimulated growth, making it a relevant tool compound for investigating PTP1B-mediated pathways in tumor progression and invasion [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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